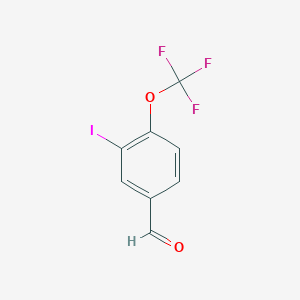

3-Iodo-4-(trifluoromethoxy)benzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of iodine- and trifluoromethoxy-substituted aromatic compounds can be complex, involving hypervalent iodine reagents. For instance, the synthesis of trifluoromethylated aromatic compounds can be achieved using a hypervalent iodine trifluoromethylation reagent, as described in the reaction with phenols . Although the specific synthesis of 3-Iodo-4-(trifluoromethoxy)benzaldehyde is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, has been characterized by X-ray crystallography, revealing linear polymeric chains with non-covalent interactions . These structural insights are crucial for understanding the reactivity and properties of such compounds. The molecular structure of this compound would likely exhibit similar interactions due to the presence of iodine and the electron-withdrawing trifluoromethoxy group.

Chemical Reactions Analysis

The reactivity of iodine- and trifluoromethoxy-substituted benzaldehydes can be quite diverse. For example, boron trifluoride–etherate in fluorinated alcohols has been used as a promoter system for intramolecular alkyne–aldehyde metathesis, leading to the formation of chromenes . Additionally, copper-catalyzed cascade trifluoromethylation/cyclization reactions have been employed to synthesize trifluoromethylated naphthoquinones . These reactions highlight the potential chemical transformations that this compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodine- and trifluoromethoxy-substituted benzaldehydes are influenced by the presence of the trifluoromethyl group, which is highly electronegative and can affect the compound's boiling point, solubility, and reactivity. The practical synthesis of related compounds, such as 4,4,4-trifluorocrotonaldehyde, demonstrates the utility of these molecules in creating trifluoromethylated stereogenic centers . The properties of this compound would likely be similar, with potential applications in the synthesis of biologically active molecules.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Copolymerization

- Synthesis and Copolymerization of Phenylcyanoacrylates : 3-Iodo-4-(trifluoromethoxy)benzaldehyde is used in synthesizing various substituted phenylcyanoacrylates. These compounds have been copolymerized with styrene, demonstrating potential applications in polymer science (Cimino et al., 2020).

Medicinal Chemistry

- Heteroaryl-substituted Benzyloxy-benzaldehydes in Drug Design : The compound has been employed in the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes, which are significant in medicinal chemistry for drug design (Bölcskei, Andrea, & Keglevich, 2022).

Catalysis and Reaction Enhancement

- Catalytic Applications in Organic Synthesis : Its derivatives, like tetrafluoro-iodo-benzaldehyde, have been used in the synthesis of complex organic structures like porphyrins, indicating potential catalytic roles (Leroy et al., 2004).

Photocatalysis

- Photocatalytic Applications : Modifications of graphitic carbon nitride with compounds like this compound have shown efficacy in photocatalytic conversion processes, such as transforming benzyl alcohol to benzaldehyde (Lima et al., 2017).

Molecular Structure and Spectral Analysis

- In Spectroscopic Analysis : The compound has contributed to detailed spectroscopic analysis, particularly in quantum chemical studies of molecular structures and spectral properties (Kumar et al., 2013).

Synthesis of Advanced Fuels

- Aviation Fuel Synthesis : It has been involved in the development of high-density aviation fuels, indicating its potential in energy and fuel research (Xu et al., 2018).

Electroorganic Synthesis

- Electroorganic Synthesis : Triarylamine-modified polymers synthesized using derivatives of this compound have been used in electroorganic synthesis, particularly in the oxidation of benzylic alcohol to benzaldehyde (Wend & Steckhan, 1997).

Wirkmechanismus

Mode of Action

Benzaldehyde derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethoxy group may enhance the compound’s reactivity or selectivity towards its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodo-4-(trifluoromethoxy)benzaldehyde . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.

Eigenschaften

IUPAC Name |

3-iodo-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJWPSOBHRFXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592904 | |

| Record name | 3-Iodo-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188725-98-6 | |

| Record name | 3-Iodo-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)